molecular formula C7H4ClN3O2 B12614604 2-Amino-5-chloro-4-nitrobenzonitrile CAS No. 885269-08-9

2-Amino-5-chloro-4-nitrobenzonitrile

Katalognummer: B12614604
CAS-Nummer: 885269-08-9
Molekulargewicht: 197.58 g/mol
InChI-Schlüssel: LNXVDIDFFKBRLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-chloro-4-nitrobenzonitrile is an organic compound with the molecular formula C7H4ClN3O2 It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-4-nitrobenzonitrile can be achieved through several methods. One common method involves the reaction of 2-aminobenzonitrile with N-chlorosuccinimide and acetonitrile . Another method involves the synthesis from 5-chloroisatin-β-oxime and bis(2-ethylhexyl)phthalate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The specific details of industrial production methods are often proprietary, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-chloro-4-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and hydrochloric acid are often used.

    Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 2-amino-5-chlorobenzonitrile .

Wissenschaftliche Forschungsanwendungen

2-Amino-5-chloro-4-nitrobenzonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-5-chloro-4-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

2-Amino-5-chloro-4-nitrobenzonitrile can be compared with other similar compounds, such as:

    2-Amino-5-nitrobenzonitrile: Similar in structure but lacks the chloro group.

    2-Amino-4-chlorobenzonitrile: Similar but lacks the nitro group.

    2-Aminobenzonitrile: Lacks both the chloro and nitro groups.

Eigenschaften

CAS-Nummer

885269-08-9

Molekularformel

C7H4ClN3O2

Molekulargewicht

197.58 g/mol

IUPAC-Name

2-amino-5-chloro-4-nitrobenzonitrile

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-4(3-9)6(10)2-7(5)11(12)13/h1-2H,10H2

InChI-Schlüssel

LNXVDIDFFKBRLZ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.